![molecular formula C20H25N3O3S B2387523 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309707-06-8](/img/structure/B2387523.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (referred to as DTP) is a novel organic molecule with significant potential in pharmacology. Its unique structure integrates multiple heterocyclic components, which confer distinct biological activities, particularly in modulating ion channels.
Structural Characteristics
DTP features a complex arrangement of functional groups including:
- Tetrahydrothiophene moiety : Enhances stability and solubility.
- Pyrazole core : Known for various biological activities.
- Carboxamide group : Contributes to the compound's pharmacological properties.
DTP primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels are crucial in regulating neuronal excitability and cardiac function. The activation of GIRK channels by DTP leads to hyperpolarization of the cell membrane, which can mitigate conditions like arrhythmias and neurological disorders.
Biochemical Pathways
The activation of GIRK channels influences several biochemical pathways:
- Regulation of neurotransmitter release.
- Modulation of heart rate.
- Impact on pain perception and anxiety responses.
Biological Activity and Pharmacological Applications
Research has demonstrated that DTP exhibits potent biological activity. Here are some key findings:
Table 1: Biological Activity Summary
Activity | Description |
---|---|
GIRK Channel Activation | Enhances GIRK1/2 channel activity with nanomolar potency. |
Cardiac Effects | Potential to reduce arrhythmias by stabilizing cardiac membrane potential. |
Neuroprotective Effects | May protect against excitotoxicity in neuronal cells. |
Anxiolytic Properties | Could reduce anxiety-like behaviors in animal models. |
Case Studies
Several studies have evaluated the efficacy of DTP in various biological contexts:
- Cardiac Arrhythmias : In a study involving isolated cardiac tissues, DTP was shown to significantly decrease the frequency of arrhythmic episodes compared to control groups. This suggests its potential as a therapeutic agent for heart rhythm disorders.
- Neurological Disorders : Animal models of epilepsy demonstrated that administration of DTP reduced seizure frequency and severity, indicating its role as a neuroprotective agent.
- Anxiety Models : Behavioral assays in rodents indicated that DTP administration led to reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential use in treating anxiety disorders.
Structure-Activity Relationship (SAR)
The structural elements of DTP contribute significantly to its biological activity. Modifications to the tetrahydrothiophene or pyrazole components can lead to variations in potency and selectivity for GIRK channels.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and improved membrane penetration. |
Alteration of the carboxamide group | Enhanced binding affinity to GIRK channels. |
Variations in pyrazole substituents | Changes in selectivity towards specific GIRK channel subtypes. |
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(4-propan-2-ylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13(2)14-6-8-15(9-7-14)21-20(24)19-17-4-3-5-18(17)22-23(19)16-10-11-27(25,26)12-16/h6-9,13,16H,3-5,10-12H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCDAXIBOVZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.